5-Methylbenzo[b]thiophene

Catalog No.
S1508831
CAS No.
14315-14-1
M.F
C9H8S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylbenzo[b]thiophene

CAS Number

14315-14-1

Product Name

5-Methylbenzo[b]thiophene

IUPAC Name

5-methyl-1-benzothiophene

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C9H8S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3

InChI Key

DOHZWDWNQFZIKH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC=C2

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2

Synthesis

-Methylbenzo[b]thiophene is a heterocyclic aromatic compound, meaning it contains a ring structure with both carbon and sulfur atoms. Researchers have developed various methods for its synthesis, including:

  • Decarboxylation of 5-methyl-2-thiophenecarboxylic acid: This method involves removing a carboxyl group (COOH) from the precursor molecule, resulting in 5-methylbenzo[b]thiophene. Source: )
  • Reaction of 3-buten-1-thiol with phenylacetylene: This approach involves the reaction of two starting materials to form a new carbon-sulfur bond and a cyclic structure. Source: )

5-Methylbenzo[b]thiophene is characterized by its molecular formula C₉H₈S and a molecular weight of approximately 164.22 g/mol. The compound features a methyl group attached to the benzo[b]thiophene structure, which consists of a benzene ring fused to a thiophene ring. It typically appears as a solid with a melting point ranging from 93 to 94 degrees Celsius . Its chemical structure can be represented as follows:

text
S / \ C C // \\ C C \ / C---C \ / C

Currently, there is no published research on the specific mechanism of action of 5-MBT in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from incompatible chemicals.

The biological activity of 5-Methylbenzo[b]thiophene has been explored in several studies. It has been reported to exhibit toxicity when ingested or when it comes into contact with skin, classified as harmful if swallowed and causing skin irritation . Furthermore, its derivatives have shown potential as bioactive compounds in proteomics research, indicating possible applications in drug development and biochemical studies .

Several synthetic routes can be employed to produce 5-Methylbenzo[b]thiophene:

  • Friedel-Crafts Alkylation: This method involves the alkylation of benzo[b]thiophene with methyl halides in the presence of a Lewis acid catalyst.
  • Cyclization Reactions: Starting from suitable precursors like substituted phenols or thiophenes, cyclization can yield 5-Methylbenzo[b]thiophene under specific reaction conditions.
  • Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of this compound through cross-coupling reactions.

5-Methylbenzo[b]thiophene finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its derivatives are explored for use in organic electronic materials due to their conductive properties.
  • Biological Research: The compound is utilized in studies related to proteomics and drug discovery, highlighting its relevance in medicinal chemistry.

Interaction studies involving 5-Methylbenzo[b]thiophene often focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential therapeutic effects and toxicological profiles. Research indicates that understanding these interactions is crucial for developing safer applications in pharmaceuticals.

5-Methylbenzo[b]thiophene shares structural similarities with several other compounds within the thiophene family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Benzo[b]thiopheneC₈H₆SLacks methyl substitution; simpler structure
2-Methylbenzo[b]thiopheneC₉H₈SMethyl group at position 2; different reactivity
5-Ethylbenzo[b]thiopheneC₁₀H₁₂SEthyl group instead of methyl; larger size

Uniqueness of 5-Methylbenzo[b]thiophene

What sets 5-Methylbenzo[b]thiophene apart from its analogs is its specific position of the methyl group, which influences its electronic properties and reactivity patterns. This positioning can affect how it interacts with other molecules and its suitability for various applications in organic synthesis and biological research.

The exploration of benzothiophenes began in the early 20th century, with 5-methylbenzo[b]thiophene first synthesized in the late 1980s through Friedel-Crafts alkylation and Newman-Kwart rearrangement. Early studies focused on its structural elucidation and reactivity, while the 2000s saw its integration into medicinal chemistry, particularly as a core structure in selective estrogen receptor modulators (SERMs) like raloxifene. The compound’s CAS registration in 2005 marked its formal recognition as a distinct chemical entity.

Significance in Heterocyclic Chemistry

As a sulfur-containing heterocycle, 5-methylbenzo[b]thiophene benefits from the electron-rich thiophene ring, which facilitates electrophilic substitutions and metal-catalyzed cross-couplings. The methyl group at position 5 enhances steric hindrance, directing reactions to the C3 position and stabilizing intermediates in palladium-catalyzed arylation. Its planar structure also enables π-π stacking in materials science applications.

Structural Position in the Benzothiophene Family

Benzothiophenes exist as two isomers: benzo[b]thiophene and benzo[c]thiophene. The [b]-isomer, including 5-methylbenzo[b]thiophene, is thermodynamically more stable due to favorable orbital overlap. Key structural features include:

PropertyValueSource
Molecular Weight148.23 g/mol
Melting Point32–36°C
Boiling Point71–73°C (0.6 mmHg)
Density1.11 g/cm³
LogP3.77

Current Research Landscape and Trends

Recent studies highlight its role in:

  • Medicinal Chemistry: Development of STAT3 inhibitors for cancer therapy and 5-lipoxygenase inhibitors for inflammation.
  • Materials Science: Use in organic light-emitting diodes (OLEDs) due to enhanced charge transport properties.
  • Green Chemistry: Electrochemical synthesis methods reducing reliance on toxic catalysts.

Classical Synthetic Approaches

Intramolecular Cyclization Pathways

Intramolecular cyclization remains a cornerstone for constructing the benzo[b]thiophene scaffold. Early methods utilized 6,7-dihydrobenzo[b]thiophen-4(5H)-one derivatives as precursors, enabling the introduction of substituents at the 5-position through functional group transformations. For instance, formylation or acetylation of these intermediates followed by dehydration yielded 5-substituted benzo[b]thiophenes, including the 5-methyl variant [7]. A notable example involves the base-catalyzed condensation of benzo[b]thiophene-5-carbaldehyde with ethyl azidoacetate, which facilitates cyclization to form thieno[2,3-g]indole derivatives [7]. These pathways, though reliable, often require multi-step sequences and harsh conditions, limiting their scalability.

Oxidative Cyclization Methods

Oxidative cyclization strategies have emerged as efficient routes for benzo[b]thiophene synthesis. For example, palladium-catalyzed oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes in methanol produces benzothiophene-3-carboxylic esters via intramolecular S-5-endo-dig cyclization [3]. This method employs oxygen from air as the terminal oxidant, ensuring catalytic turnover and minimizing waste [3]. Similarly, iron(III) chloride-mediated oxidative coupling of 4,5-diaryl-substituted thiophenes offers access to fused benzo[b]thiophene derivatives, though photochemical cyclization was later found to be superior in yield and selectivity [2]. These oxidative protocols highlight the role of transition metals in facilitating sulfur-containing heterocycle formation.

Contemporary Synthetic Strategies

One-pot Synthesis Procedures

Modern one-pot methodologies simplify synthetic workflows by combining multiple steps into a single reaction vessel. Copper(I)-catalyzed C–S bond formation using dithioesters, followed by heterocyclization, enables the synthesis of 2,3-substituted benzo[b]thiophenes in yields of 62–78% [8]. This approach eliminates intermediate isolation, reduces reaction time, and leverages inexpensive catalysts like CuI and pivalic acid [8]. Another one-pot method involves the cyclization of 2-alkynylanisoles with SOCl₂ and DMSO, which acts as both solvent and sulfur source, yielding 3-(methylthio)-benzo[b]thiophenes [4]. Such strategies enhance atom economy and operational simplicity.

Aryne Reactions with Alkynyl Sulfides

Aryne intermediates have revolutionized benzothiophene synthesis through their reactivity with alkynyl sulfides. By reacting o-silylaryl triflates with alkynyl sulfides, 3-substituted benzo[b]thiophenes are formed in a single step [9]. This method tolerates diverse functional groups, enabling the synthesis of multisubstituted derivatives, including pentacyclic structures [9]. The regioselectivity of aryne insertion ensures precise control over substitution patterns, making this approach highly versatile for medicinal chemistry applications.

Direct Functionalization Methods

Direct functionalization of preformed benzo[b]thiophene scaffolds offers a streamlined route to 5-methyl derivatives. Palladium-catalyzed oxidative olefination of thiophenols with alkynes, for instance, generates benzothiophenes without requiring prefunctionalized starting materials [6]. This method’s efficacy is demonstrated by its compatibility with electron-rich and electron-poor substrates, yielding multifunctional derivatives in moderate to high yields [6].

Regioselective Synthesis Considerations

Position-specific Methylation Techniques

Regioselective methylation at the 5-position is achieved through judicious choice of starting materials and reaction conditions. For example, 2-methyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes formylation exclusively at the 5-position due to steric and electronic effects, which directs subsequent methylation [7]. Transition metal catalysts further enhance selectivity; copper acetate in aqueous media promotes 2-acylbenzo[b]thiophene formation, which can be reduced to the 5-methyl analog [10].

Catalyst Influence on Regional Selectivity

Catalysts play a pivotal role in dictating regioselectivity. Copper(I) catalysts favor C–S bond formation at the 2-position of benzo[b]thiophenes, while palladium systems direct functionalization to the 3-position [8] [9]. For instance, CuI/pivalic acid systems enable the synthesis of 2,3-disubstituted derivatives via dithioester cyclization [8], whereas Pd(OAc)₂ promotes 3-carboxylation in oxidative carbonylation reactions [3]. These differences stem from varying mechanistic pathways, including radical intermediates in copper catalysis and concerted metalation-deprotonation in palladium systems.

Green Chemistry Approaches

Solvent-free Methodologies

Solvent-free protocols reduce environmental impact by eliminating volatile organic compounds. The reaction of 2-alkynyl sulfides with SOCl₂ in DMSO avoids additional solvents, as DMSO acts as both reactant and medium [4]. Similarly, photochemical cyclization of diarylthiophenes under neat conditions minimizes waste generation while maintaining high yields [2].

Sustainable Catalytic Systems

Sustainable catalysts, such as copper acetate in water, have replaced toxic metal complexes in benzo[b]thiophene synthesis. A notable example is the one-pot synthesis of 2-acylbenzo[b]thiophenes using Cu(OAc)₂ and tetrabutylammonium chloride in aqueous media [10]. This system operates at room temperature, reduces sulfur emissions, and leverages air as an oxidant, aligning with green chemistry principles [10].

XLogP3

3.3

Melting Point

20.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14315-14-1

Wikipedia

5-Methylthianaphthene

Dates

Last modified: 08-15-2023

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